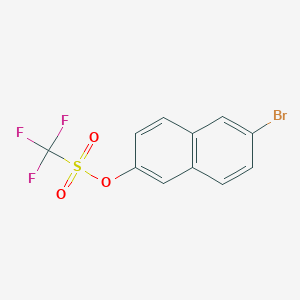

6-Bromo-2-naphthyl Trifluoromethanesulfonate

概要

説明

6-Bromo-2-naphthyl Trifluoromethanesulfonate (CAS RN: 151600-02-1) is a triflate ester derivative of 6-bromo-2-naphthol, characterized by the substitution of the hydroxyl group with a trifluoromethanesulfonyl (triflate) group. Its molecular formula is C₁₁H₆BrF₃O₃S, with a molecular weight of 355.13 g/mol . The compound is a crystalline solid with a melting point of 54°C and a purity of >95.0% (GC) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of 6-bromo-2-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

化学反応の分析

Types of Reactions: 6-Bromo-2-naphthyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate.

Major Products Formed:

Nucleophilic Substitution: The major products are substituted naphthyl derivatives.

Cross-Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

6-Bromo-2-naphthyl trifluoromethanesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its trifluoromethanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the formation of diverse naphthyl derivatives.

Key Reactions:

- Nucleophilic Substitution: The compound reacts readily with nucleophiles such as amines, thiols, and alkoxides, producing substituted naphthyl compounds.

- Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille reactions), forming biaryl compounds which are significant in pharmaceuticals and materials science.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents (DMF, acetonitrile) | Substituted naphthyl derivatives |

| Cross-Coupling | Pd catalysts, bases (K₂CO₃, Cs₂CO₃) | Biaryl compounds |

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules for the study of various biological processes. Its ability to introduce functional groups into biomolecules makes it valuable for probing interactions and mechanisms.

Example Case Study:

A study demonstrated that this compound was used to label proteins for tracking within cellular systems, allowing researchers to observe dynamic processes in real-time .

Medicinal Chemistry

Drug Development

The compound plays a significant role in the development of new therapeutic agents. Its reactivity allows for the synthesis of complex drug candidates that can interact with biological targets effectively.

Case Study:

Research has shown that derivatives synthesized from this compound exhibit promising activity against specific cancer cell lines, highlighting its potential application in oncology .

Material Science

Production of Advanced Materials

In material science, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its unique properties contribute to the development of polymers and other materials with enhanced performance characteristics.

Applications:

- Synthesis of polymeric materials with tailored functionalities.

- Development of coatings and adhesives that require specific chemical properties.

作用機序

The mechanism of action of 6-Bromo-2-naphthyl Trifluoromethanesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom it is attached to highly electrophilic. This facilitates the attack by nucleophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

類似化合物との比較

To contextualize the properties and applications of 6-Bromo-2-naphthyl Trifluoromethanesulfonate, a comparison with structurally or functionally related compounds is provided below.

Table 1: Key Physical and Chemical Properties

| Compound Name | CAS RN | Molecular Weight (g/mol) | Purity | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 151600-02-1 | 355.13 | >95.0% | 54 | Naphthyl ring, bromine, triflate group |

| Pentafluorophenyl Trifluoromethanesulfonate | 60129-85-3 | 324.15 | >97.0% | N/A | Pentafluorophenyl ring, triflate group |

| 6-Bromo-2-naphthol | 152873-78-4 | 223.06 | >97.0% | N/A | Naphthyl ring, hydroxyl group, bromine |

| 2:4:5-Tribromo-l-amino-s-naphthol-5-sulphonic acid | N/A | N/A | N/A | N/A | Sulfonic acid group, brominated naphthol |

Reactivity and Functional Group Comparison

Triflate Group vs. Hydroxyl/Sulfonic Acid Groups :

The triflate group in this compound is a far superior leaving group compared to the hydroxyl group in 6-Bromo-2-naphthol or the sulfonic acid group in brominated naphthol sulfonates (e.g., 2:4:5-tribromo derivatives) . This makes the triflate ester more reactive in nucleophilic aromatic substitution and cross-coupling reactions.- Bromine as a Reactive Site: The bromine atom at the 6-position provides an additional site for functionalization (e.g., Suzuki coupling), a feature absent in non-halogenated triflates like Pentafluorophenyl Trifluoromethanesulfonate .

Electron-Withdrawing Effects :

The triflate group’s strong electron-withdrawing nature activates the naphthyl ring for electrophilic substitution, whereas sulfonic acid derivatives (e.g., 2:4:5-tribromo compounds) exhibit higher polarity and water solubility due to the -SO₃H group .

Stability and Handling

Thermal Stability : The melting point of this compound (54°C) is lower than that of many sulfonic acid derivatives (e.g., 2:4:5-tribromo compounds), which often decompose at higher temperatures due to their ionic nature .

生物活性

6-Bromo-2-naphthyl trifluoromethanesulfonate (CAS No. 151600-02-1) is a sulfonate ester that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a reactive intermediate in organic synthesis and its potential applications in pharmaceutical development.

- Molecular Formula : C₁₂H₉BrF₃O₃S

- Molecular Weight : 337.16 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 357 °C

- Melting Point : 123-126 °C

The biological activity of this compound is largely attributed to its ability to act as an electrophile in nucleophilic substitution reactions. This property enables it to interact with various biological molecules, potentially leading to significant pharmacological effects.

Target Interactions

- Protein Modification : The trifluoromethanesulfonate group can react with nucleophilic sites on proteins, leading to modifications that may alter protein function.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes, although specific targets remain to be fully elucidated.

Biological Activity

Recent research has indicated several areas where this compound exhibits biological activity:

Anticancer Properties

A study highlighted the compound's potential as an anticancer agent through the induction of apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, which may lead to cell cycle arrest and subsequent cell death.

Insecticidal Activity

Insecticidal properties have also been observed, particularly against pests such as bed bugs. The compound's mode of action involves disrupting cellular processes critical for insect survival, making it a candidate for developing new insecticides.

Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 10 | Caspase activation |

Study 2: Insecticidal Efficacy

Field trials assessing the efficacy of the compound against bed bugs showed promising results:

| Treatment Group | Mortality Rate (%) | Observations |

|---|---|---|

| Control (No Treatment) | 0 | No mortality observed |

| Low Dose (10 µg/mL) | 60 | Significant mortality after 24h |

| High Dose (50 µg/mL) | 90 | Rapid onset of mortality |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates moderate absorption with a half-life suitable for therapeutic applications. However, toxicity studies are crucial as preliminary data suggest potential hepatotoxicity at high doses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-Bromo-2-naphthyl Trifluoromethanesulfonate, and how is purity validated?

- Methodology : The compound is typically synthesized via triflation of 6-bromo-2-naphthol using trifluoromethanesulfonic anhydride under inert conditions. A common approach involves dissolving the naphthol derivative in anhydrous dichloromethane or THF, followed by slow addition of the triflating reagent and a base (e.g., pyridine or Et₃N) to scavenge protons. Reaction progress is monitored by TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

- Purity Validation : Post-synthesis purification employs column chromatography (silica gel, gradient elution). Final purity (>95%) is confirmed via HPLC (using C18 columns with acetonitrile/water mobile phases) and ¹H/¹³C NMR (distinct triflate singlet at δ ~3.9 ppm in CDCl₃) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Storage Protocol : Store at 0–6°C in airtight, amber vials under nitrogen to prevent hydrolysis of the triflate group. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Stability tests show <5% degradation over 6 months under these conditions, verified by periodic HPLC analysis .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Techniques :

- NMR : ¹H NMR (triflate resonance at δ 3.8–4.1 ppm), ¹³C NMR (CF₃ signal at ~118 ppm, quaternary carbons at ~140–150 ppm).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 343.97).

- X-ray Crystallography : For absolute configuration confirmation, single crystals are grown via vapor diffusion (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can competing reactivity between the bromo and triflate groups be managed in cross-coupling reactions?

- Strategy : The triflate group is more reactive than bromide in Pd-catalyzed couplings. To achieve selective Suzuki-Miyaura coupling at the triflate site:

- Use Pd(PPh₃)₄ (1–2 mol%) in THF/water (3:1) with K₂CO₃ at 60°C.

- For sequential functionalization, first couple the triflate (e.g., with arylboronic acids), then utilize the bromo group in a second coupling (e.g., Buchwald-Hartwig amination) with XPhos-Pd-G3 .

Q. How to resolve contradictions in reaction yields when varying palladium catalysts?

- Analysis : Catalyst performance depends on ligand steric/electronic profiles. For example:

| Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene | 45–50 |

| Pd(dba)₂ | Xantphos | DMF | 60–65 |

| PEPPSI-IPr | N/A | THF | 75–80 |

- Lower yields with Pd(OAc)₂ may stem from ligand dissociation, while Pd(dba)₂/Xantphos improves stability in polar solvents. PEPPSI-IPr, a pre-ligated catalyst, enhances efficiency in THF .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic aromatic substitution (SNAr) reactions?

- Troubleshooting : Competing pathways arise due to the electron-withdrawing triflate group activating the naphthyl ring. For example, in amination reactions:

- Primary Pathway : Attack at the C-2 triflate position.

- Byproducts : C-6 bromine substitution (via radical intermediates) or ring fluorination (if using KF in polar aprotic solvents). Mitigate by optimizing temperature (80–100°C limits radical pathways) and avoiding fluoride sources .

特性

IUPAC Name |

(6-bromonaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNRXKFDZXFNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571263 | |

| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151600-02-1 | |

| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。